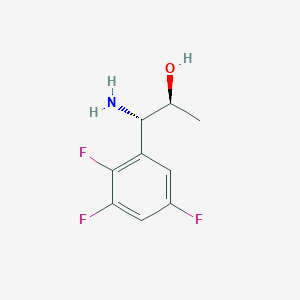

(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL

Description

(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol (CAS: 1269791-10-7) is a fluorinated amino alcohol with a molecular weight of 205.18 g/mol and the chemical formula C₉H₁₀F₃NO. It is characterized by its stereospecific (1S,2S) configuration and a trifluorophenyl substituent, which confers unique electronic and steric properties. The compound is typically supplied with a purity of ≥95% and has been utilized in pharmaceutical research, particularly in the synthesis of chiral intermediates for drug candidates .

Properties

Molecular Formula |

C9H10F3NO |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1 |

InChI Key |

LRMAGCKWKKMWOZ-AJAUBTJJSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=C(C(=CC(=C1)F)F)F)N)O |

Canonical SMILES |

CC(C(C1=C(C(=CC(=C1)F)F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction of Ketone Precursors

- Starting materials: A suitable ketone precursor such as 1-(2,3,5-trifluorophenyl)propan-2-one is synthesized or commercially sourced.

- Chiral reducing agents: Use of chiral catalysts or reagents such as CBS (Corey-Bakshi-Shibata) catalyst or chiral oxazaborolidines enables enantioselective reduction of the ketone to the corresponding (1S,2S)-amino alcohol.

- Reaction conditions: Typically performed at low temperatures (0 to -20 °C) in inert solvents like dichloromethane or toluene to enhance stereoselectivity.

- Outcome: High enantiomeric excess (>90%) of the (1S,2S) amino alcohol is achievable.

Reductive Amination of Aldehyde Precursors

- Starting materials: 2,3,5-trifluorobenzaldehyde or its derivatives.

- Amination agents: Use of chiral amines or chiral auxiliaries such as (S)-(-)-1-phenylethylamine.

- Reducing agents: Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) under mild acidic conditions.

- Procedure: The aldehyde and amine are reacted to form an imine intermediate, which is then reduced to the chiral amino alcohol.

- Purification: Column chromatography or recrystallization to isolate the pure stereoisomer.

Enzymatic Resolution and Biocatalysis

- Biocatalytic methods: Enzymes such as transaminases or alcohol dehydrogenases can be employed to selectively produce the desired stereoisomer with high optical purity.

- Advantages: Mild reaction conditions, environmentally friendly, and high stereoselectivity.

- Challenges: Availability of suitable enzymes for trifluorinated substrates and scale-up considerations.

Detailed Research Findings and Data

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Ketone synthesis | Friedel-Crafts acylation or halogen exchange on trifluorobenzene derivatives | Formation of 1-(2,3,5-trifluorophenyl)propan-2-one |

| 2 | Asymmetric reduction | CBS catalyst, borane complex, 0 °C, inert solvent | (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol with >90% ee |

| 3 | Reductive amination | 2,3,5-trifluorobenzaldehyde + chiral amine + NaBH(OAc)3, room temp | Alternative route to chiral amino alcohol |

| 4 | Purification | Silica gel chromatography or crystallization | Isolation of pure stereoisomer |

| 5 | Enzymatic resolution | Transaminase enzymes, aqueous buffer, 25-37 °C | High stereoselectivity, green chemistry approach |

Comparative Analysis with Related Compounds

Studies on structurally similar compounds such as (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL and (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-ol provide insights into synthetic strategies applicable to the 2,3,5-trifluoro isomer:

| Compound | Key Synthetic Method | Chiral Control Method | Notes on Fluorine Substitution Pattern |

|---|---|---|---|

| (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL | Asymmetric hydrogenation, chiral catalysts | Chiral reducing agents or enzymatic | Similar electronic effects, sterics influence reactivity |

| (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-ol | Chiral amine reductive amination | Use of chiral auxiliaries | Fluorine positions affect regioselectivity |

| This compound (target) | Asymmetric reduction or reductive amination | CBS catalyst or enzymatic | Requires precise control due to fluorine pattern |

Notes on Reaction Optimization and Scale-up

- Temperature and pH control: Critical for maximizing yield and stereoselectivity.

- Solvent choice: Non-protic, inert solvents preferred for asymmetric reductions.

- Purification: High-performance liquid chromatography (HPLC) with chiral columns is often necessary to confirm stereochemical purity.

- Industrial scale: Continuous flow reactors and immobilized enzymes can facilitate scalable production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction typically produces an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in modulating biological activity through interactions with various enzymes and receptors. Research indicates that compounds with similar structures can influence neurotransmitter systems, making them potential candidates for treating neurological disorders.

Case Study: Neurotransmitter Modulation

Research has demonstrated that (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL can affect the synthesis and signaling of neurotransmitters. For instance, studies have indicated its ability to enhance the activity of certain neurotransmitter receptors, which may be beneficial in conditions like depression or anxiety disorders.

Cosmetic Formulations

Due to its hydrophilic properties and biocompatibility, this compound is being explored for use in cosmetic formulations. Its ability to enhance skin hydration and improve product stability is particularly noteworthy.

Case Study: Topical Formulations

A study focused on incorporating this compound into topical formulations revealed significant improvements in skin hydration and texture. The formulation showed enhanced stability and sensory properties, making it suitable for commercial cosmetic products.

Polymer Science

The compound's unique chemical structure allows it to be integrated into polymer matrices for various applications, including drug delivery systems and biodegradable materials.

Data Table: Comparison of Polymer Incorporation

| Polymer Type | Application Area | Effect of this compound |

|---|---|---|

| Biodegradable Polymers | Drug Delivery Systems | Enhanced drug release profiles due to improved solubility |

| Hydrogels | Wound Healing | Increased moisture retention and biocompatibility |

| Coatings | Protective Barriers | Improved adhesion and durability |

Mechanism of Action

The mechanism by which (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biochemical pathways . The trifluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 205.18 g/mol |

| Chemical Formula | C₉H₁₀F₃NO |

| Purity | ≥95% |

| Storage | Long-term stability under standard lab conditions |

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects and known pharmacological roles of related compounds:

Table 1: Comparison with Fluorinated Amino Alcohols

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol | 2,3,5-Trifluorophenyl | 205.18 | Chiral intermediates, enzyme inhibitors |

| (1R,2R)-1-Amino-2-fluorocyclohexanol | Cyclohexyl, fluorine | 161.19 | Antibiotic synthesis |

| 2-Amino-3-(3,4-difluorophenyl)propan-1-ol | 3,4-Difluorophenyl | 201.18 | CNS drug precursors |

| 1-Amino-1-(pentafluorophenyl)propan-2-ol | Pentafluorophenyl | 247.15 | High-potency kinase inhibitors |

Key Observations:

Fluorine Substitution: The 2,3,5-trifluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical for blood-brain barrier penetration in CNS-targeting drugs .

Stereochemistry : The (1S,2S) configuration ensures selectivity in enzyme inhibition, distinguishing it from racemic mixtures or alternate stereoisomers (e.g., (1R,2R)) that may exhibit reduced binding affinity .

Comparative Bioactivity: Unlike 2-Amino-3-(3,4-difluorophenyl)propan-1-ol, which is primarily used in serotonin receptor modulators, the trifluorinated analog shows broader utility in kinase inhibition due to its stronger electron-withdrawing effects .

Biological Activity

(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL is a chiral compound notable for its unique trifluorophenyl group and its potential applications in pharmacology and organic synthesis. This article delves into its biological activity, highlighting key research findings, case studies, and comparative analyses with similar compounds.

- Molecular Formula : C9H10F3NO

- Molar Mass : 205.18 g/mol

- Density : 1.334 g/cm³

- Boiling Point : Approximately 286.5 °C

- pKa : 12.14

These properties suggest that the compound may exhibit significant interactions with biological systems due to the presence of fluorine atoms, which can enhance metabolic stability and biological activity .

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, potentially influencing neurotransmitter systems and modulating enzyme activities. Its structure suggests possible interactions with receptors critical for neurological functions.

The compound's amino and hydroxyl functional groups enable it to participate in hydrogen bonding and other interactions with biological macromolecules. Studies have shown that compounds with similar structures can affect neurotransmitter release and receptor binding .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL | C9H10F3NO | Different trifluoro substitution pattern; potential for varied biological activity |

| (R)-Propranolol | C16H21NO2 | A well-known beta-blocker; shares some structural motifs but differs significantly in function |

| (1S,2S)-1-Amino-1-(naphthalen-2-yl)propan-2-OL | C13H13NO | Features a naphthalene moiety; different aromatic character |

These comparisons highlight how variations in trifluorophenyl substitution can influence biological properties and pharmacological effects .

Neuropharmacological Effects

In a study investigating the effects of this compound on neuronal signaling pathways, researchers found that the compound could enhance the release of certain neurotransmitters in vitro. This suggests potential applications in treating neurological disorders .

Enzyme Modulation

Another study focused on the compound's ability to modulate enzyme activities relevant to metabolic pathways. The results indicated that this compound could inhibit specific enzymes involved in neurotransmitter degradation, thereby prolonging their action in synaptic clefts .

Q & A

Q. What analytical techniques are recommended to confirm the stereochemical purity of (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL?

To ensure stereochemical fidelity, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) under isocratic conditions using hexane:isopropanol (80:20) with 0.1% diethylamine. Complementary NMR analysis (¹H/¹³C, COSY, and NOESY) can resolve spatial arrangements of the amino and hydroxyl groups. For mass confirmation, high-resolution ESI-MS in positive ion mode is advised to validate molecular weight (C₉H₁₁F₃NO, theoretical ~218.09 g/mol) .

Q. How can researchers optimize the synthetic route for this compound to minimize racemization?

Use asymmetric catalysis with a Sharpless epoxidation or enzymatic resolution to preserve the (1S,2S) configuration. Protect the amino group with Boc (tert-butoxycarbonyl) and the hydroxyl group with TBS (tert-butyldimethylsilyl) during synthesis to prevent undesired stereochemical inversion. Monitor reaction progress via TLC (silica gel, ninhydrin stain for amines) and isolate intermediates via flash chromatography .

Q. What storage conditions are critical for maintaining stability?

Store the compound in amber vials under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation and hydrolysis. Avoid exposure to moisture or strong acids/bases, as the amino alcohol structure is prone to degradation. Stability studies using accelerated thermal stress (40°C/75% RH for 14 days) can assess decomposition pathways .

Advanced Research Questions

Q. How do the fluorine substituents at the 2,3,5-positions influence the compound’s pharmacokinetic properties?

The trifluorophenyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Fluorine’s electronegativity also modulates lipophilicity (logP ~1.3), improving blood-brain barrier penetration. Comparative studies with non-fluorinated analogs using in vitro microsomal assays (e.g., human liver microsomes) can quantify metabolic half-life differences .

Q. What strategies resolve contradictions in reported binding affinities for β-adrenergic receptors?

Discrepancies may arise from stereochemical impurities or assay conditions. Validate receptor binding via competitive radioligand assays (e.g., [³H]-CGP-12177 for β₁/β₂ receptors) using purified enantiomers. Control for buffer ionic strength (e.g., 150 mM NaCl, pH 7.4) and temperature (25°C vs. 37°C), as these parameters significantly impact binding kinetics .

Q. How can computational modeling predict the compound’s interaction with chiral enzymes?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., monoamine oxidases). Focus on hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Tyr-435 in MAO-B) and steric effects from fluorine substituents. Validate predictions with kinetic assays (Km, Vmax) using enzyme isoforms .

Data Contradiction Analysis

Q. Why do synthetic yields vary widely (30–70%) across studies?

Yield discrepancies often stem from:

- Catalyst loading : Excessive palladium in cross-coupling steps can lead to side reactions. Optimize catalyst (e.g., Pd(OAc)₂) to 5 mol%.

- Protecting group strategy : Boc protection improves amino group stability but may reduce solubility. Switch to Cbz (benzyloxycarbonyl) for polar reaction media.

- Workup pH : Premature deprotection during extraction (pH <8) causes losses. Maintain pH 9–10 during aqueous washes .

Q. How to address conflicting NMR shifts for the hydroxyl proton?

Variable shifts (δ 1.8–2.5 ppm) arise from hydrogen bonding with residual solvents (e.g., DMSO-d₆ vs. CDCl₃). Use deuterated methanol (CD₃OD) to stabilize the signal and add 1% D₂O to suppress exchange broadening. For unambiguous assignment, perform variable-temperature NMR (−40°C to 25°C) .

Methodological Tables

Q. Table 1. Comparative Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 218.09 g/mol | HR-ESI-MS |

| logP (Predicted) | 1.3 ± 0.2 | HPLC (C18, MeCN:H₂O) |

| Chiral Purity | ≥99% ee | Chiral HPLC |

| Aqueous Solubility (25°C) | 2.1 mg/mL | Shake-flask |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH, 14 days | 8.2 | Oxidized ketone |

| Light (ICH Q1B) | 3.5 | N/A (stable) |

| pH 1.0 (HCl) | 95.0 | Deprotected amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.